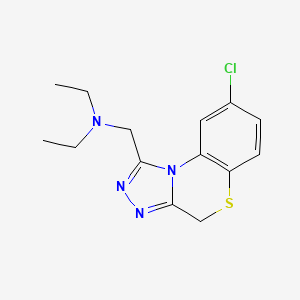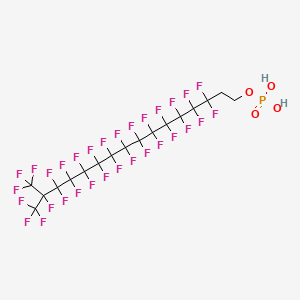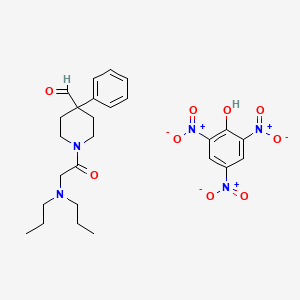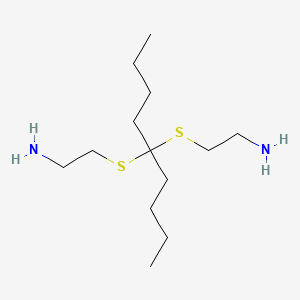
Ethanamine, 2,2'-((1-butylpentylidene)bis(thio))bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanamine, 2,2’-((1-butylpentylidene)bis(thio))bis- is a chemical compound with the molecular formula C7H18N2S2 It is known for its unique structure, which includes two ethanamine groups connected by a butylpentylidene bridge through sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, 2,2’-((1-butylpentylidene)bis(thio))bis- typically involves the reaction of ethanamine with a butylpentylidene precursor in the presence of sulfur. The reaction conditions often include:
Temperature: Moderate to high temperatures to facilitate the reaction.
Solvent: Commonly used solvents include ethanol or methanol.
Catalysts: Catalysts such as acids or bases may be used to accelerate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include:
Raw Material Preparation: Ensuring high purity of ethanamine and butylpentylidene precursors.
Reaction Control: Monitoring temperature, pressure, and reaction time to optimize yield.
Purification: Techniques such as distillation or crystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethanamine, 2,2’-((1-butylpentylidene)bis(thio))bis- undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form sulfoxides or sulfones.
Reduction: Can be reduced to form thiols or amines.
Substitution: Undergoes nucleophilic substitution reactions, especially at the sulfur atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Polar solvents like water, ethanol, or acetone.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted ethanamine derivatives.
Aplicaciones Científicas De Investigación
Ethanamine, 2,2’-((1-butylpentylidene)bis(thio))bis- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethanamine, 2,2’-((1-butylpentylidene)bis(thio))bis- involves its interaction with molecular targets through its sulfur and amine groups. These interactions can lead to:
Enzyme Inhibition: Binding to active sites of enzymes, inhibiting their activity.
Signal Transduction: Modulating signaling pathways by interacting with receptors or other proteins.
Redox Reactions: Participating in redox reactions, affecting cellular oxidative stress levels.
Comparación Con Compuestos Similares
Similar Compounds
Ethanamine, 2,2’-((1-methylethylidene)bis(thio))bis-: Similar structure but with a methylethylidene bridge.
Ethanamine, 2,2’-((1-propylpropylidene)bis(thio))bis-: Similar structure but with a propylpropylidene bridge.
Uniqueness
Ethanamine, 2,2’-((1-butylpentylidene)bis(thio))bis- is unique due to its specific butylpentylidene bridge, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
91485-92-6 |
|---|---|
Fórmula molecular |
C13H30N2S2 |
Peso molecular |
278.5 g/mol |
Nombre IUPAC |
2-[5-(2-aminoethylsulfanyl)nonan-5-ylsulfanyl]ethanamine |
InChI |
InChI=1S/C13H30N2S2/c1-3-5-7-13(8-6-4-2,16-11-9-14)17-12-10-15/h3-12,14-15H2,1-2H3 |
Clave InChI |
UUPDRZUHGHADQA-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CCCC)(SCCN)SCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


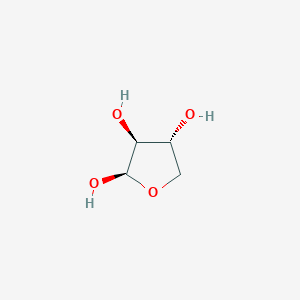
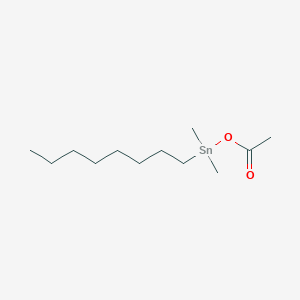
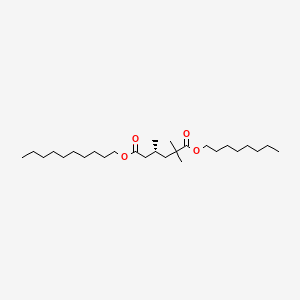
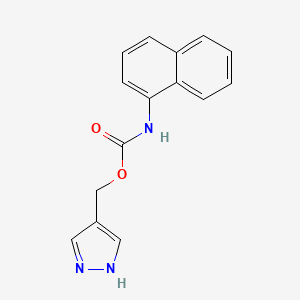
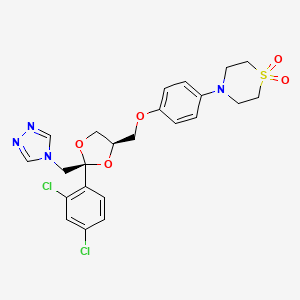

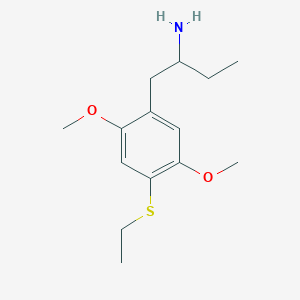
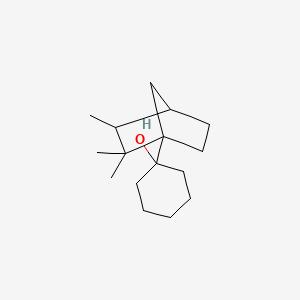
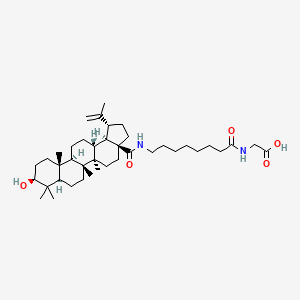
![6-propan-2-yloxy-2,10,12,13,14-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),4,6,11,14,16-heptaen-9-one](/img/structure/B12728347.png)
